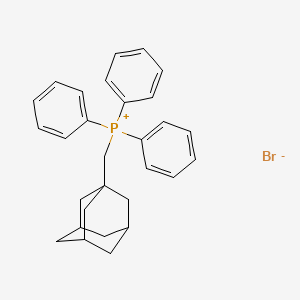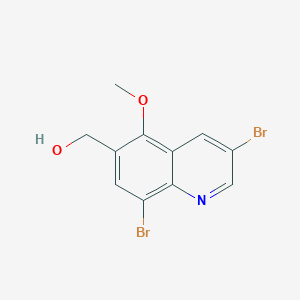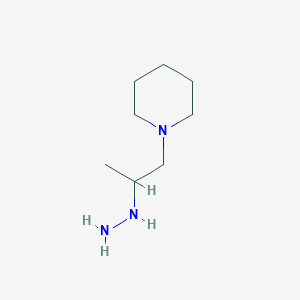
1-(2-Hydrazinylpropyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydrazinylpropyl)piperidine is an organic compound that features a piperidine ring substituted with a hydrazinylpropyl group. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products. The hydrazinylpropyl group introduces additional reactivity and potential for forming various derivatives.
Synthetic Routes and Reaction Conditions:
Hydrazine Addition: One common method involves the addition of hydrazine to a propyl-substituted piperidine. This reaction typically occurs under mild conditions, often in the presence of a base to facilitate the nucleophilic attack of hydrazine on the propyl group.
Cyclization Reactions: Another approach involves cyclization reactions where a suitable precursor undergoes ring closure to form the piperidine ring with the hydrazinylpropyl substituent.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Azo Compounds: Formed through oxidation.
Amines: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
科学研究应用
1-(2-Hydrazinylpropyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Hydrazinylpropyl)piperidine involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and participate in redox reactions, influencing biological pathways. The piperidine ring can interact with receptors and enzymes, modulating their activity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with neurotransmitter receptors, affecting signal transduction pathways.
相似化合物的比较
Piperidine: The parent compound, lacking the hydrazinylpropyl group.
Hydrazinyl Derivatives: Compounds with similar hydrazinyl groups but different core structures.
Pyridine Derivatives: Compounds with a similar nitrogen-containing ring but different substituents.
属性
分子式 |
C8H19N3 |
|---|---|
分子量 |
157.26 g/mol |
IUPAC 名称 |
1-piperidin-1-ylpropan-2-ylhydrazine |
InChI |
InChI=1S/C8H19N3/c1-8(10-9)7-11-5-3-2-4-6-11/h8,10H,2-7,9H2,1H3 |
InChI 键 |
UQSPLERTDVUFLH-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1CCCCC1)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13101791.png)
![Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate](/img/structure/B13101799.png)
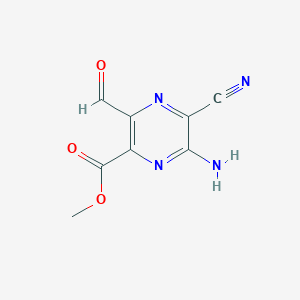



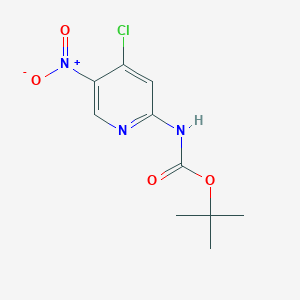

![(E)-tert-Butyl (3-(3-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13101836.png)
![4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101838.png)
![2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole](/img/structure/B13101840.png)
